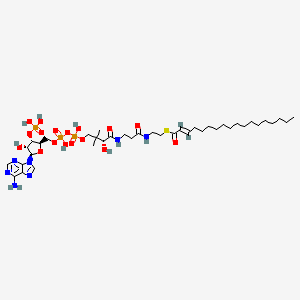
trans-2-octadecenoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-octadecenoyl-CoA is an octadecenoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-2-octadecenoic acid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a trans-2-enoyl-CoA, an 11,12-saturated fatty acyl-CoA and an octadecenoyl-CoA. It derives from a trans-octadec-2-enoic acid. It is a conjugate acid of a trans-2-octadecenoyl-CoA(4-).
Applications De Recherche Scientifique
Beta-Oxidation Insights
Trans-2-octadecenoyl-CoA plays a significant role in the beta-oxidation process. A study by Yu et al. (2004) explored the beta-oxidation of elaidic acid and observed the accumulation of a major metabolite, 5-trans-tetradecenoyl-CoA, in the mitochondrial matrix. This accumulation is due to the inefficient dehydrogenation of the trans isomer by long-chain acyl-CoA dehydrogenase (LCAD) compared to its cis isomer, providing valuable insights into the operation of beta-oxidation in mitochondria (Yu et al., 2004).
Role in Meat Quality
Trans-2-octadecenoyl-CoA is involved in fatty acid elongation, impacting meat quality. Piórkowska et al. (2017) conducted a study on the peroxisomal trans-2-enoyl-CoA reductase gene (PECR) in pigs, revealing that polymorphisms in this gene influence carcass cuts and meat texture parameters. This research suggests a direct link between trans-2-octadecenoyl-CoA and meat quality in livestock (Piórkowska et al., 2017).
Enzyme Activity and Stereospecificity
The enzyme activity and stereospecificity of compounds related to trans-2-octadecenoyl-CoA have been extensively studied. Tsuchida et al. (2011) developed a method for quantifying 3(R)- and 3(S)-hydroxyacyl-CoA using high-performance liquid chromatography, which is vital for understanding the stereochemistry of enoyl-CoA hydratase in beta-oxidation (Tsuchida et al., 2011).
Applications in Lipid Synthesis and Degradation
Trans-2-octadecenoyl-CoA is also crucial in lipid synthesis and degradation pathways. Reiser et al. (2000) characterized a trans-2,3-enoylacyl-CoA hydratase from Rhodospirillum rubrum, highlighting its role in polyhydroxyalkanoate production in bacteria, demonstrating its potential in biotechnological applications (Reiser et al., 2000). Additionally, Park et al. (2000) studied the effect of conjugated linoleic acid and its derivatives on stearoyl-CoA desaturase, revealing how trans-2-octadecenoyl-CoA derivatives can modulate enzyme activities crucial for lipid metabolism (Park et al., 2000).
Understanding Sphingosine 1-Phosphate Metabolic Pathway
Trans-2-octadecenoyl-CoA is also involved in the sphingosine 1-phosphate metabolic pathway. Wakashima et al. (2014) discovered that the trans-2-enoyl-CoA reductase TER, which is part of the pathway, is also involved in very long-chain fatty acid synthesis, revealing dual functions in lipid metabolism (Wakashima et al., 2014).
Peroxisomal Degradation in Yeast
Gurvitz et al. (2001) studied the degradation of trans-unsaturated fatty acids in yeast, highlighting the transcriptional up-regulation of genes and induction of peroxisomes in response to trans fatty acids, providing insight into yeast metabolism and the role of trans-2-octadecenoyl-CoA in this process (Gurvitz et al., 2001).
Propriétés
Nom du produit |
trans-2-octadecenoyl-CoA |
|---|---|
Formule moléculaire |
C39H68N7O17P3S |
Poids moléculaire |
1032 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-octadec-2-enethioate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h18-19,26-28,32-34,38,49-50H,4-17,20-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b19-18+/t28-,32-,33-,34+,38-/m1/s1 |
Clé InChI |
NBCCUIHOHUKBMK-ZDDAFBBHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



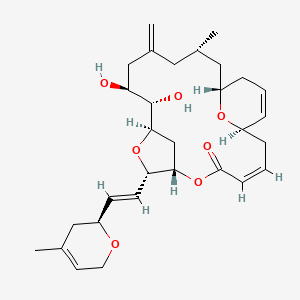
![Calix[5]pyrrole](/img/structure/B1263095.png)
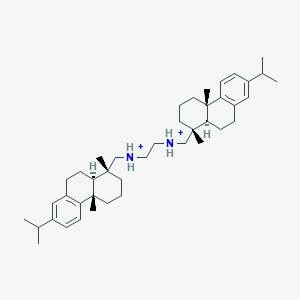
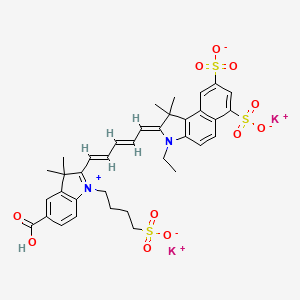
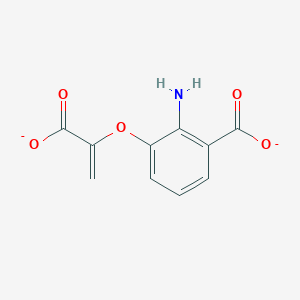
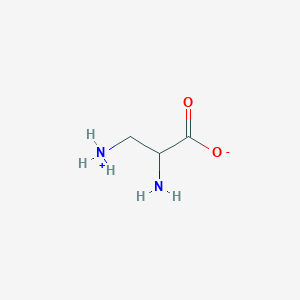
![TG(16:0/16:0/18:2(9Z,12Z))[iso3]](/img/structure/B1263103.png)
![(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid](/img/structure/B1263105.png)
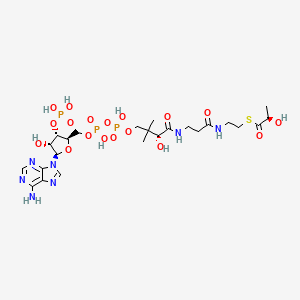

![(5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263111.png)

![4-[6-(1-Adamantyl)-7-hydroxy-2-naphthalenyl]benzoic acid](/img/structure/B1263114.png)
![(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1263115.png)